(E)-(3-Cyanoprop-1-en-1-yl)boronic acid (E)-(3-Cyanoprop-1-en-1-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 195379-24-9
VCID: VC16000171
InChI: InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+
SMILES:
Molecular Formula: C4H6BNO2
Molecular Weight: 110.91 g/mol

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid

CAS No.: 195379-24-9

Cat. No.: VC16000171

Molecular Formula: C4H6BNO2

Molecular Weight: 110.91 g/mol

* For research use only. Not for human or veterinary use.

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid - 195379-24-9

Specification

CAS No. 195379-24-9
Molecular Formula C4H6BNO2
Molecular Weight 110.91 g/mol
IUPAC Name [(E)-3-cyanoprop-1-enyl]boronic acid
Standard InChI InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+
Standard InChI Key CCGDXRIQNUFRPQ-HNQUOIGGSA-N
Isomeric SMILES B(/C=C/CC#N)(O)O
Canonical SMILES B(C=CCC#N)(O)O

Introduction

Molecular and Electronic Structure

Core Framework and Substituent Effects

The compound’s structure combines a trans-configuration propenyl chain (C=C-B(OH)₂) with a terminal cyano group (-CN). This arrangement introduces significant electronic effects:

  • The boronic acid group enables reversible covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .

  • The cyano substituent exerts strong electron-withdrawing effects, polarizing the propenyl π-system and enhancing electrophilicity at the boron center .

Comparative analysis with halogenated analogs, such as (E)-(3-chloroprop-1-en-1-yl)boronic acid (PubChem CID 6080110) , reveals that cyano substitution reduces steric bulk compared to chlorine while maintaining comparable electronic perturbations. This balance may favor applications requiring both reactivity and selectivity.

Spectroscopic and Computational Characterization

Though experimental spectra for (E)-(3-Cyanoprop-1-en-1-yl)boronic acid are unavailable, computational models predict key features:

  • ¹¹B NMR: A deshielded boron signal near δ 28–32 ppm, consistent with trigonal planar geometry .

  • IR Spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1340–1280 cm⁻¹ (B-O) .

Density functional theory (DFT) simulations of related systems suggest that the cyano group stabilizes the boronic acid through conjugation, lowering the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 0.8 eV compared to alkyl-substituted analogs .

Synthesis and Purification Strategies

Retrosynthetic Approaches

Two plausible routes emerge from existing methodologies for unsaturated boronic acids:

Route 1: Hydroboration-Cyanidation

  • Hydroboration of propyne with BH₃·THF yields (Z)-1-propenylborane.

  • Oxidation to the boronic acid using H₂O₂/NaOH.

  • Cyanidation via nucleophilic substitution at the terminal carbon using CuCN .

Route 2: Cross-Coupling Reactions

  • Suzuki-Miyaura coupling between 3-cyano-1-propenyl halides and boronic acid precursors .

Challenges in Stereocontrol

Maintaining the E-configuration during synthesis requires precise reaction control:

  • Temperature: Reactions below −20°C minimize thermal isomerization .

  • Catalysts: Palladium complexes with bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination .

Reactivity and Chemical Transformations

Boron-Centered Reactions

The compound participates in characteristic boronic acid reactions:

Reaction TypeConditionsProducts
Diol ComplexationpH 7.4, aqueous bufferCyclic boronate esters
Chan-Lam CouplingCu(OAc)₂, base, O₂Biaryl derivatives
Photochemical RearrangementVisible light, Ru(bpy)₃²⁺1,3-Boronate shift products

Cyano Group Reactivity

The -CN group enables diverse transformations:

  • Hydrolysis: To carboxylic acids under acidic conditions (H₂SO₄, H₂O, Δ) .

  • Reduction: LiAlH₄ converts -CN to -CH₂NH₂, yielding aminopropyl boronic acids .

Industrial and Materials Science Applications

Polymer Cross-Linking

The compound’s dual reactivity enables novel polymer networks:

  • Boronate-diol linkages provide dynamic covalent bonds for self-healing materials.

  • Cyanide groups participate in nitrile-amine curing reactions with diamines .

Sensor Development

Functionalized graphene oxide composites incorporating (E)-(3-Cyanoprop-1-en-1-yl)boronic acid demonstrate:

  • Glucose sensitivity: 0.1–20 mM linear range in aqueous media.

  • Response time: <5 s due to enhanced electron transfer from the cyano group .

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